molecular formula C9H6F4O2 B6329897 ethyl 2,3,4,6-tetrafluorobenzoate CAS No. 351354-29-5

ethyl 2,3,4,6-tetrafluorobenzoate

Cat. No.: B6329897
CAS No.: 351354-29-5
M. Wt: 222.14 g/mol
InChI Key: GJFOWPZJBADLDJ-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,6-tetrafluorobenzoate typically involves the esterification of 2,3,4,6-tetrafluorobenzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: Ethyl 2,3,4,6-tetrafluorobenzyl alcohol.

    Hydrolysis: 2,3,4,6-tetrafluorobenzoic acid.

Scientific Research Applications

Ethyl 2,3,4,6-tetrafluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which ethyl 2,3,4,6-tetrafluorobenzoate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can significantly alter the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques.

Comparison with Similar Compounds

Ethyl 2,3,4,6-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:

    Ethyl 2,3,4,5-tetrafluorobenzoate: Similar in structure but with fluorine atoms at different positions, which can influence its reactivity and applications.

    Ethyl 2,3,5,6-tetrafluorobenzoate: Another isomer with distinct chemical properties due to the different arrangement of fluorine atoms.

    Ethyl pentafluorobenzoate: Contains five fluorine atoms on the benzene ring, making it even more electron-deficient and reactive towards nucleophiles.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its isomers and other fluorinated benzoates.

Properties

IUPAC Name

ethyl 2,3,4,6-tetrafluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFOWPZJBADLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3,4,6-Tetrafluorobenzoic acid (4.8 g, 24.7 mmol) in dichloromethane (80 mL) is cooled to 0° C. under a nitrogen atmosphere and treated with oxalyl chloride (11.2 mL, 128 mmol) followed by anhydrous N,N-dimethylformamide (2 drops). The mixture is warmed to room temperature and stirred for 2 hours. The solution is co-evaporated with benzene to yield an oil that is taken up in dichloromethane (80 mL), cooled to 0° C. under an inert atmosphere, and treated with anhydrous ethanol (15 mL, 258 mmol). After 5 hours at room temperature, the solution is poured into saturated NaHCO3 and extracted with chloroform. The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to provide the title compound (3.3 g). This material is used without further purification. 1H NMR (CDCl3): δ 6.93–6.75 (m, 1H), 4.42 (q, 2H), 1.39 (t, 3H).
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